5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-fluoro-3-piperidin-4-yl-1,2-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8/h1-2,7-8,14H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRZCCWFABLKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383381 | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84163-64-4 | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-FLUORO-3-(4-PIPERIDINYL)-1,2-BENZISOXAZOLE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole CAS number 84163-16-6
An In-Depth Technical Guide to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: A Cornerstone Intermediate in Modern Antipsychotic Drug Development
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, registered under CAS number 84163-16-6. This heterocyclic compound is a critical starting material in the synthesis of a class of atypical antipsychotic medications, most notably Risperidone, Paliperidone, and Iloperidone. This document will delve into its chemical and physical characteristics, provide a detailed, field-tested synthesis protocol, outline methods for its analytical characterization, and explore its pivotal role in the mechanism of action of the resulting active pharmaceutical ingredients (APIs). The guide is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development.
Introduction: The Strategic Importance of a Versatile Scaffold
This compound is a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery.[1] Its molecular architecture, featuring a benzisoxazole ring system linked to a piperidine moiety, makes it a versatile scaffold. This compound is primarily utilized as a key intermediate in the manufacturing of atypical antipsychotics used in the management of schizophrenia and bipolar disorder.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability and receptor binding affinity of the final drug molecule. Beyond its established role in antipsychotic synthesis, this scaffold is also being explored for the development of novel antimicrobial, antidepressant, and anticancer agents.[1][2] This guide will focus on its primary and most well-documented application.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound, particularly its hydrochloride salt, is paramount for its effective and safe handling in a laboratory and industrial setting.
Chemical and Physical Properties
The compound is typically supplied as its hydrochloride salt to improve solubility and stability. Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 84163-16-6 | [3] |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [3] |
| Molecular Weight | 256.70 g/mol | [3] |
| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride | [4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | Approximately 298°C (decomposition) | [5] |
| Alternate CAS Numbers | 84163-13-3 (HCl salt, different isomer) | [6] |
Safety and Handling
Based on aggregated GHS data, this compound hydrochloride is classified with the following hazards:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[6]
-
Skin Irritation (Category 2): Causes skin irritation.[6]
-
Eye Irritation (Category 2A): Causes serious eye irritation.[6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[6]
-
Hazardous to the Aquatic Environment, Long-term Hazard (Category 2): Toxic to aquatic life with long lasting effects.[6]
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Synthesis Methodology: A Robust and Scalable Protocol
The synthesis of this compound hydrochloride can be efficiently achieved through a "one-pot" reaction, which is advantageous for industrial-scale production due to its simplicity and improved yield.[4] The following protocol is based on a patented method that emphasizes environmental considerations by avoiding the use of triethylamine.[4]
Synthesis Workflow Diagram
Caption: One-pot synthesis workflow for this compound HCl.
Detailed Experimental Protocol
This protocol is adapted from a patented, scalable method.[4]
Materials:
-
4-(2,4-difluorobenzoyl)-piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (or sodium hydroxide) solution (e.g., 50% w/w)
-
Methanol (or other C1-C4 aliphatic alcohol)
-
Concentrated hydrochloric acid
-
Purified water
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in the alcohol solvent.
-
Addition of Reagents: To the solution from step 1, add hydroxylamine hydrochloride.
-
Base Addition and Reaction: Slowly add the inorganic base solution dropwise to the reaction mixture. The molar ratio of 4-(2,4-difluorobenzoyl)-piperidine hydrochloride to hydroxylamine hydrochloride to the inorganic base should be approximately 1:1-2:3-5.[7] Maintain the reaction temperature between 20-65°C (a preferred range is 40-45°C) for a period of 5 to 72 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).[7]
-
Acidification and Precipitation: Upon completion of the reaction, cool the mixture to below 30°C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to <1.
-
Crystallization: Cool the acidified mixture to 0-5°C and maintain this temperature for 1-3 hours to ensure complete precipitation of the product.[4]
-
Isolation and Purification: Filter the resulting solid and wash it thoroughly with purified water.
-
Drying: Dry the purified solid to obtain high-purity this compound hydrochloride as a white solid.
Causality of Experimental Choices:
-
One-Pot Synthesis: This approach, where the intermediate oxime is not isolated, simplifies the process, reduces operational steps, and typically increases the overall yield, making it highly suitable for industrial production.[4]
-
Inorganic Base: The use of an alkali metal hydroxide like potassium hydroxide instead of an organic base like triethylamine serves a dual purpose: it acts as an acid-binding agent during oximation and facilitates the subsequent cyclization. This substitution is more environmentally benign and cost-effective.[4]
-
Alcohol Solvent: C1-C4 aliphatic alcohols are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction temperature range.[7]
-
Acidification and Cooling: The addition of concentrated hydrochloric acid protonates the piperidine nitrogen, forming the hydrochloride salt which has lower solubility in the reaction medium, leading to its precipitation. Cooling the mixture further decreases the solubility, maximizing the product yield.
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity, purity, and quality of the synthesized intermediate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound hydrochloride and for monitoring the progress of its synthesis. A typical stability-indicating RP-HPLC method would be validated according to ICH guidelines.[8][9]
Illustrative HPLC Parameters:
-
Column: C18 (e.g., 150 x 4.6 mm, 3.0 µm)
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.02M NaH₂PO₄, pH 4.0) and an organic modifier (e.g., a mixture of acetonitrile and methanol).[2]
-
Flow Rate: 0.7-1.0 mL/min
-
Column Temperature: 40°C
-
Detection: UV at 238 nm[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation and confirmation of the synthesized compound. While specific spectral data can vary slightly based on the solvent and instrument, the expected chemical shifts and coupling patterns provide a definitive fingerprint of the molecule.
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzisoxazole ring, the protons of the piperidine ring, and the N-H proton of the piperidine.
-
¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperidine carbons, and the carbons of the isoxazole ring.
Other Analytical Techniques
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, confirming its identity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Reveals the presence of key functional groups within the molecule.
Application in Antipsychotic Drug Synthesis and Mechanism of Action
The primary utility of this compound is as a precursor to several atypical antipsychotic drugs. The synthesis generally involves the N-alkylation of the piperidine nitrogen with a suitable electrophile.
Synthesis of Risperidone and Paliperidone
-
Risperidone: Synthesized by reacting this compound with 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one in the presence of a base.[10]
-
Paliperidone (9-hydroxyrisperidone): This is the active metabolite of risperidone and can be synthesized by reacting the benzisoxazole intermediate with 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one.[3]
Mechanism of Therapeutic Action: D₂ and 5-HT₂A Receptor Antagonism
The therapeutic efficacy of antipsychotics derived from this intermediate, such as Risperidone, Paliperidone, and Iloperidone, is primarily attributed to their antagonist activity at dopamine type 2 (D₂) and serotonin type 2A (5-HT₂A) receptors in the central nervous system.[11][12][13][14]
-
Dopamine D₂ Receptor Blockade: Antagonism of D₂ receptors in the mesolimbic pathway is thought to be responsible for the reduction of the "positive" symptoms of schizophrenia, such as hallucinations and delusions.[14] D₂ receptors are coupled to Gᵢ/ₒ proteins, and their antagonism leads to an increase in the activity of adenylyl cyclase, resulting in elevated levels of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[1][7]
-
Serotonin 5-HT₂A Receptor Blockade: Antagonism of 5-HT₂A receptors is believed to contribute to the efficacy against "negative" symptoms (e.g., social withdrawal) and may also reduce the incidence of extrapyramidal side effects associated with potent D₂ blockade.[11] 5-HT₂A receptors are coupled to Gᵩ/₁₁ proteins. Their antagonism blocks the activation of phospholipase C (PLC), which in turn prevents the hydrolysis of PIP₂ into inositol triphosphate (IP₃) and diacylglycerol (DAG), thereby attenuating the downstream signaling cascade involving calcium mobilization and Protein Kinase C (PKC) activation.[1][15][16]
Signaling Pathway Diagram
Caption: Downstream signaling of D₂ and 5-HT₂A receptor antagonism by antipsychotics.
Conclusion
This compound is a testament to the power of strategic molecular design in modern drug development. Its robust and efficient synthesis, coupled with its ideal structural motifs, has established it as an indispensable intermediate in the production of key atypical antipsychotics. A comprehensive understanding of its synthesis, characterization, and the mechanistic role it plays in the final API is crucial for researchers and developers in the pharmaceutical industry. This guide has aimed to consolidate this critical information into a practical and scientifically grounded resource to support ongoing and future research in this important therapeutic area.
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A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. (2004). Indian Journal of Chemistry, 43B, 1953-1957. Retrieved January 24, 2026, from [Link]
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Synthesis of related substances of antipsychotic drug Risperidone. (2021). The Pharma Innovation Journal. Retrieved January 24, 2026, from [Link]
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Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol; A novel drug candidate. (2015). ResearchGate. Retrieved January 24, 2026, from [Link]
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An In-Depth Technical Guide to 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Physicochemical Characteristics, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Intermediate in Modern Antipsychotics
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a crucial heterocyclic building block in the synthesis of several atypical antipsychotic drugs, most notably risperidone.[1][2] Its molecular architecture, featuring a fluorinated benzisoxazole moiety linked to a piperidine ring, is a common pharmacophore in a number of centrally acting agents.[1] Understanding the physicochemical properties, synthesis, and analytical characterization of this intermediate is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of this compound, offering insights into its chemical behavior and methodologies for its analysis. While this compound is often handled as its hydrochloride salt to improve solubility and stability, this guide will address both the free base and the salt form where applicable.
Physicochemical Characteristics
A thorough understanding of the physical and chemical properties of this compound is essential for its handling, formulation, and synthesis.
Core Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below. It is important to distinguish it from its positional isomer, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole, which is also a known intermediate in the synthesis of antipsychotics like paliperidone.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₃FN₂O | [3] |
| Molecular Weight | 220.25 g/mol | [3] |
| CAS Number | 84163-64-4 (free base) | [3] |
| Appearance | White to off-white solid/powder | [1][4] |
The hydrochloride salt (CAS Number: 84163-16-6) has a molecular formula of C₁₂H₁₄ClFN₂O and a molecular weight of 256.70 g/mol .[4]
Solubility Profile
Quantitative solubility data for this compound is not extensively reported in public literature, likely due to its status as a proprietary intermediate. However, based on its chemical structure and information from commercial suppliers, a qualitative solubility profile can be inferred:
-
Organic Solvents: The free base is expected to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO).[5] Its solubility in alcohols like methanol and ethanol is likely moderate.
-
Aqueous Solubility: The free base has low aqueous solubility. The hydrochloride salt is significantly more soluble in water due to the protonation of the piperidine nitrogen. The aqueous solubility of the salt will be pH-dependent, with higher solubility at lower pH values.
Melting Point
The melting point of the hydrochloride salt is reported to be approximately 298°C, with decomposition.[6]
pKa
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that is analogous to the well-documented synthesis of its 6-fluoro isomer.[8]
Synthetic Pathway Overview
A common synthetic route involves the cyclization of an oxime precursor. The following diagram outlines a representative synthetic pathway.
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An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Introduction: The Critical Role of Physicochemical Characterization in Drug Development
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a key heterocyclic building block in medicinal chemistry. It serves as a crucial intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone[1]. The journey of a promising molecule from the laboratory to a viable therapeutic agent is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. These parameters profoundly influence a drug candidate's bioavailability, manufacturability, and shelf-life, ultimately determining its clinical success.
This guide provides a comprehensive overview of the solubility and stability profiles of this compound and its commonly used hydrochloride salt. We will delve into the theoretical underpinnings that govern these properties, present detailed experimental protocols for their assessment, and offer expert insights into the interpretation of the resulting data. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions throughout the development lifecycle of molecules incorporating this important scaffold.
I. Core Physicochemical Properties: The Foundation of Behavior
A molecule's inherent properties dictate its behavior in various environments. For this compound, understanding its structural and electronic characteristics is paramount to predicting and interpreting its solubility and stability.
| Property | Value (Hydrochloride Salt) | Significance in Drug Development |
| Molecular Formula | C₁₂H₁₄ClFN₂O | Defines the elemental composition and molecular weight. |
| Molecular Weight | 256.70 g/mol [2][3] | Influences diffusion rates and membrane permeability. |
| Appearance | White to off-white powder | Basic quality control parameter. |
| Melting Point | ~298°C (with decomposition)[4] | An indicator of purity and lattice energy, which can affect solubility. |
| pKa | (Predicted) Basic pKa ~8.5-9.5 | The piperidinyl nitrogen is basic and will be protonated at physiological pH, significantly impacting solubility and interaction with biological targets. The benzisoxazole nitrogen is weakly basic. |
| LogP | (Predicted) ~2.0-2.5 | Indicates the lipophilicity of the molecule, affecting its solubility in both aqueous and organic media, as well as its ability to cross biological membranes. |
II. Solubility Profile: "Will It Dissolve?"
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low and variable absorption, hindering therapeutic efficacy. This section outlines the methodologies for determining the solubility of this compound in various media relevant to pharmaceutical development.
A. Experimental Determination of Equilibrium Solubility
The "gold standard" for solubility assessment is the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Solutions: Prepare a series of buffered solutions at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract, in addition to purified water and relevant organic solvents (e.g., ethanol, methanol, DMSO).
-
Addition of Compound: Add an excess amount of this compound hydrochloride to a known volume of each solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The choice of 37°C is to simulate physiological conditions.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that specific solvent at the given temperature.
B. Expected Solubility Data
The following table presents plausible solubility data for this compound hydrochloride based on its chemical structure and the behavior of similar compounds.
| Solvent/Medium | Temperature (°C) | Expected Solubility (mg/mL) | Rationale |
| 0.1 N HCl (pH 1.2) | 25 | > 10 | The basic piperidinyl nitrogen is fully protonated at this low pH, forming a highly soluble salt. |
| Acetate Buffer (pH 4.5) | 25 | 1 - 5 | As the pH approaches the pKa of the piperidinyl group, the degree of ionization decreases, leading to lower solubility. |
| Phosphate Buffer (pH 6.8) | 25 | < 0.1 | At this pH, a significant portion of the compound exists as the less soluble free base. |
| Phosphate Buffer (pH 7.4) | 37 | < 0.1 | Similar to pH 6.8, with a slight potential increase in solubility due to temperature. This is a critical parameter for predicting in vivo dissolution. |
| Water | 25 | 0.1 - 1 | The hydrochloride salt provides some aqueous solubility, but the free base form in equilibrium limits it. |
| Ethanol | 25 | 5 - 10 | The compound is expected to have moderate solubility in polar organic solvents. |
| Methanol | 25 | > 10 | Similar to ethanol, good solubility is expected. A patent for the synthesis of a related compound mentions the use of methanol as a solvent[5]. |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | A highly polar aprotic solvent, expected to readily dissolve the compound. |
C. Visualization of the Solubility Testing Workflow
Caption: Workflow for Equilibrium Solubility Determination.
III. Stability Profile: "How Long Will It Last?"
Assessing the chemical stability of a drug candidate is a non-negotiable step in development. Degradation can lead to a loss of potency and the formation of potentially toxic impurities. Forced degradation studies are conducted to identify potential degradation pathways and to develop stability-indicating analytical methods.
A. Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This provides insights into its intrinsic stability and helps in the identification of degradation products.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound hydrochloride in a suitable solvent (e.g., 50:50 methanol:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl and heat at 80°C for a specified time (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Add 1N NaOH and heat at 80°C for a specified time.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified time.
-
Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it to a suitable concentration. Analyze the sample using a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Identify and quantify the parent compound and any degradation products. Mass spectrometry (LC-MS) can be used to identify the structure of the degradants.
B. Potential Degradation Pathways
The benzisoxazole ring system can be susceptible to certain degradation pathways.
-
Hydrolysis: Under harsh acidic or basic conditions, the isoxazole ring may be susceptible to cleavage.
-
Oxidation: The piperidinyl nitrogen could be a site for N-oxidation.
-
Photodegradation: Aromatic systems can be susceptible to photolytic reactions. Studies on the related compound risperidone have shown it to be unstable under photo-irradiation, leading to oxidized products[6].
C. Expected Stability Data
The following table summarizes the expected outcomes from a forced degradation study on this compound hydrochloride.
| Stress Condition | Expected Degradation | Potential Degradation Products |
| 1N HCl, 80°C, 24h | Moderate | Ring-opened products from isoxazole cleavage. |
| 1N NaOH, 80°C, 24h | Significant | Ring-opened products and potential further degradation. |
| 3% H₂O₂, RT, 24h | Moderate | N-oxide of the piperidine ring. |
| Dry Heat, 105°C, 48h | Minimal | The high melting point suggests good solid-state thermal stability. |
| Photostability (ICH Q1B) | Moderate | Oxidized and rearranged products. |
D. Visualization of the Stability Testing Workflow
Caption: Workflow for Forced Degradation Studies.
IV. Conclusion and Future Directions
The solubility and stability data presented in this guide provide a foundational understanding of the physicochemical properties of this compound. The provided protocols offer a robust framework for the experimental determination of these critical parameters. A thorough characterization of solubility across a range of pH values is essential for predicting oral absorption and for the rational design of formulations. Similarly, understanding the degradation pathways is crucial for developing stable dosage forms and ensuring patient safety.
Further studies should focus on the solid-state characterization of this compound, including polymorphism and hygroscopicity, as these can also significantly impact its biopharmaceutical properties. The insights gained from these comprehensive studies will undoubtedly accelerate the development of new and improved therapeutics based on the versatile this compound scaffold.
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Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. Available at: [Link]
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R-56109 hydrochloride | C12H14ClFN2O | CID 11334359. PubChem. Available at: [Link]
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6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. Available at: [Link]
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Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates. Taylor & Francis. Available at: [Link]
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Benzoxazolinone Detoxification and Degradation A Molecule ´s Journey. ResearchGate. Available at: [Link]
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Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method. PubMed. Available at: [Link]
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Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Royal Society of Chemistry. Available at: [Link]
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Advanced Drug Delivery Technologies for Enhancing Bioavailability and Efficacy of Risperidone. PubMed Central. Available at: [Link]
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Solubility of antipsychotic drug risperidone in Transcutol + water co-solvent mixtures at 298.15 to 333.15 K. ResearchGate. Available at: [Link]
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Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available at: [Link]
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A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Available at: [Link]
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The Serendipitous Scaffold: A Technical Guide to the Discovery and History of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Foreword: A Note on Nomenclature
In the landscape of pharmaceutical chemistry, precision in nomenclature is paramount. While the requested topic centers on "5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole," a comprehensive review of scientific literature and chemical databases reveals that the core of significant therapeutic development lies with its isomer, 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole . This document will, therefore, focus on the rich history and technical intricacies of this 6-fluoro isomer, a cornerstone in the development of several pivotal atypical antipsychotic medications. This technical guide will illuminate the discovery, synthesis, and enduring legacy of this crucial chemical scaffold.
The Genesis of a New Antipsychotic Era: Discovery and Historical Context
The story of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is intrinsically linked to the quest for safer and more effective treatments for schizophrenia. In the 1970s and 1980s, researchers at Janssen Pharmaceutica, driven by a culture of intellectual freedom, were exploring novel chemical structures to overcome the limitations of then-current antipsychotics, which were often associated with significant extrapyramidal side effects.[1][2]
The development of this benzisoxazole derivative was a key step in the synthesis of risperidone, an atypical antipsychotic.[3][4][5] The research that led to risperidone began in the late 1980s, with the goal of creating a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors.[3][5] This dual antagonism was a novel concept at the time and was believed to be key to improving the efficacy of antipsychotic drugs against the negative symptoms of schizophrenia while reducing motor side effects.
The 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole moiety was identified as a critical pharmacophore, providing the necessary structural framework for potent interaction with these receptors. Its synthesis was a pivotal achievement that enabled the development of risperidone, which was ultimately approved by the U.S. Food and Drug Administration (FDA) in 1993.[3][5] The success of risperidone validated the therapeutic potential of the benzisoxazole class of compounds and solidified the importance of the 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole scaffold in medicinal chemistry.
Following the success of risperidone, this versatile intermediate became the foundation for the development of other important antipsychotic drugs, including paliperidone (the active metabolite of risperidone) and iloperidone.[3][4]
Chemical Synthesis: From Benchtop to Industrial Scale
The synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole has been a subject of extensive research, with a focus on developing efficient, scalable, and environmentally friendly processes. A common and effective method involves a "one-pot" reaction, which simplifies the procedure and improves yield.[3]
General Synthetic Pathway
A widely adopted synthetic route for the hydrochloride salt of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is outlined below. This process typically starts from 4-(2,4-difluorobenzoyl)-piperidine hydrochloride.
Caption: A generalized workflow for the one-pot synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride:
Materials:
-
4-(2,4-difluorobenzoyl)-piperidine hydrochloride
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (or sodium hydroxide)
-
Methanol (or other C1-C4 aliphatic alcohol)
-
Concentrated hydrochloric acid
-
Anhydrous magnesium sulfate
-
Acetone
Procedure:
-
Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride in an alcohol solvent (e.g., methanol) in a reaction vessel.[3]
-
Addition of Reagents: Add hydroxylamine hydrochloride to the solution. Subsequently, add an inorganic base, such as a solution of potassium hydroxide or sodium hydroxide.[3] The molar ratio of the starting material to hydroxylamine hydrochloride to the inorganic base is typically in the range of 1:1-2:3-5.[3]
-
Reaction: Heat the reaction mixture to a temperature between 20-65 °C (preferably 40-45 °C) and maintain for 5-72 hours.[3] This step facilitates both the oximation and the subsequent intramolecular cyclization.
-
Acidification and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add concentrated hydrochloric acid to adjust the pH to 2-3, which will precipitate the hydrochloride salt of the product as a white solid.[6]
-
Isolation and Purification: Cool the mixture further to 0-5 °C and hold for 1-3 hours to ensure complete precipitation.[3] Collect the solid product by filtration. Wash the solid with a suitable solvent (e.g., acetone) and dry to obtain high-purity 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride.[3][6]
Mechanism of Action and Pharmacological Significance
The pharmacological importance of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole lies in its role as a key structural component of atypical antipsychotics. The drugs derived from this scaffold, such as risperidone and paliperidone, exhibit a characteristic mechanism of action involving the blockade of multiple neurotransmitter receptors in the brain.
Receptor Binding Profile
The benzisoxazole derivatives synthesized from this core molecule are potent antagonists at both dopamine D2 and serotonin 5-HT2A receptors.[3] The interaction with these receptors is believed to be central to their antipsychotic effects.
Caption: Antagonistic action of benzisoxazole derivatives at D2 and 5-HT2A receptors.
The antagonism of D2 receptors in the mesolimbic pathway is thought to alleviate the "positive" symptoms of schizophrenia, such as hallucinations and delusions. Simultaneously, the blockade of 5-HT2A receptors is believed to enhance dopamine release in the prefrontal cortex, which may help to improve the "negative" symptoms and cognitive deficits associated with the disorder. This dual-action profile represents a significant advancement over older, "typical" antipsychotics that primarily act on D2 receptors.
Physicochemical and Pharmacological Data Summary
The hydrochloride salt of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a white solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C12H14ClFN2O | [6][7] |
| Molecular Weight | 256.7 g/mol | [6][7] |
| CAS Number | 84163-13-3 | [7] |
The pharmacological activity of the final drug products derived from this core is summarized below for risperidone:
| Parameter | Description | Reference |
| Drug Class | Atypical Antipsychotic | |
| Mechanism of Action | Dopamine D2 and Serotonin 5-HT2A receptor antagonist | [3] |
| Primary Indications | Schizophrenia, Bipolar Disorder, Irritability in Autism | |
| Metabolism | Primarily by CYP2D6 to its active metabolite, paliperidone |
Broader Applications and Future Directions
While the primary legacy of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is in the field of antipsychotics, its versatile structure has also been explored as a scaffold for developing other therapeutic agents. Researchers have investigated its potential in creating novel compounds with antimicrobial, antidepressant, and even anticancer properties.[4][8] The amenability of the piperidine nitrogen to various substitutions allows for the generation of diverse chemical libraries for drug discovery.[4]
The ongoing exploration of this benzisoxazole core underscores its enduring importance in medicinal chemistry. Its history serves as a powerful example of how the discovery of a single, well-designed chemical scaffold can pave the way for the development of multiple life-changing medications.
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Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed. Available from: [Link]
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Risperidone - Wikipedia. Available from: [Link]
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6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics. Available from: [Link]
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Discovering risperidone: the LSD model of psychopathology - PubMed. Available from: [Link]
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Discovering risperidone: the LSD model of psychopathology - Semantic Scholar. Available from: [Link]
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A Technical Guide to the SMILES Notation and Structural Elucidation of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Executive Summary
5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a pivotal heterocyclic building block in modern medicinal chemistry. Its scaffold is integral to the synthesis of several key atypical antipsychotic drugs. This guide provides an in-depth analysis of its chemical representation using the Simplified Molecular-Input Line-Entry System (SMILES), a critical tool for computational chemistry and drug discovery. We will dissect the canonical SMILES notation, address the crucial distinction between its 5-fluoro and 6-fluoro isomers, and present relevant physicochemical data and synthetic insights. This document is intended for researchers, chemists, and drug development professionals who require a precise understanding of this molecule's structure and notation for use in cheminformatics, molecular modeling, and synthetic planning.
Introduction: A Cornerstone Scaffold in Neuropharmacology
The 1,2-benzisoxazole moiety fused with a piperidine ring constitutes a privileged scaffold in the development of central nervous system (CNS) therapeutics. The specific compound, this compound, and its close isomers serve as advanced intermediates for blockbuster antipsychotic medications, including risperidone and paliperidone.[1][2] These drugs function as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors, a mechanism central to their efficacy in treating schizophrenia and bipolar disorder.[2] The introduction of a fluorine atom onto the benzisoxazole ring system significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic profiles. Understanding the precise placement of this fluorine substituent is therefore not merely an academic exercise but a fundamental requirement for unambiguous compound identification, synthesis, and biological evaluation.
Isomeric Specificity: The Critical Distinction Between 5-Fluoro and 6-Fluoro Congeners
In chemical databases and commercial listings, significant confusion can arise between the 5-fluoro and 6-fluoro isomers of 3-(4-piperidinyl)-1,2-benzisoxazole. While structurally similar, their distinct substitution patterns lead to different chemical identifiers and potentially different biological activities. Accurate identification is paramount for reproducible research and regulatory compliance. The table below provides a clear comparison of their key identifiers.
| Property | This compound HCl | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl |
| IUPAC Name | 5-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole hydrochloride[3] | 6-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride[4] |
| CAS Number | 84163-16-6[3][5] | 84163-13-3[1][4][6] |
| Canonical SMILES | C1CC(CCN1)C2=NOC3=C2C=C(C=C3)F[3][5] (for free base) | C1CC(CCN1)C2=NOC3=C2C=CC(=C3)F[4] (for free base) |
| InChI Key | HSOJFILHZZEWJT-UHFFFAOYSA-N[3] | CWPSRUREOSBKBQ-UHFFFAOYSA-N[4][6] |
The following diagram visually contrasts the two isomers, highlighting the different positions of the fluorine atom on the benzene ring.
Decoding the SMILES Notation for this compound
The canonical SMILES string provides a linear, text-based representation of a molecule's two-dimensional structure. Let us deconstruct the SMILES for the free base of the title compound: C1CC(CCN1)C2=NOC3=C2C=C(C=C3)F.
-
C1CC(CCN1) : This segment defines the piperidine ring.
-
C1: An aliphatic carbon atom, which is designated as the starting point of the first ring (1).
-
CC: Two subsequent carbons in the chain.
-
(...): Indicates a branch from the main chain. Here, the branch is the rest of the molecule.
-
CCN: Two more carbons followed by a nitrogen atom.
-
1: The chain connects back to the starting carbon C1, closing the six-membered piperidine ring.
-
-
C2=NOC3=C2C=C(C=C3)F : This segment describes the fluorinated benzisoxazole moiety attached to the piperidine ring.
-
C2=N: A carbon atom (the point of attachment to the piperidine) is part of a second ring (2) and is double-bonded (=) to a nitrogen atom.
-
O: The nitrogen is single-bonded to an oxygen atom.
-
C3=C2: The oxygen is bonded to another carbon, which is designated as the start of a third ring (3). This carbon is also double-bonded to the carbon labeled C2, forming the five-membered isoxazole ring.
-
C=C: A carbon double-bonded to another carbon, starting the benzene portion of the fused ring system.
-
(...): A branch off this carbon, which is the fluorine atom.
-
F: The fluorine atom.
-
C=C3: Two more carbons in the aromatic ring, with the last one connecting back to the carbon labeled C3, completing the fused bicyclic benzisoxazole system.
-
The diagram below maps the SMILES components to the molecular structure.
Physicochemical Properties and Safety Data
For laboratory use, understanding the compound's properties and hazards is essential. The data below pertains to the hydrochloride salt form, which is common for handling and formulation.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₄ClFN₂O | [3] |
| Molecular Weight | 256.70 g/mol | [1][6] |
| Appearance | White Powder | [3] |
| Purity | ≥95.0% |[3] |
Table 3: GHS Hazard Information
| Hazard Statement | Description | Source |
|---|---|---|
| H315 | Causes skin irritation | [5][7] |
| H319 | Causes serious eye irritation | [5][7] |
| H335 | May cause respiratory irritation |[5][7] |
Note: This is not an exhaustive list of hazards. Always consult the full Safety Data Sheet (SDS) before handling.
Representative Synthetic Workflow
While this guide focuses on the 5-fluoro isomer, detailed synthetic protocols are more publicly available for the closely related 6-fluoro isomer. The following protocol, adapted from patent literature, illustrates the general chemistry used to construct this molecular scaffold and is presented for educational purposes.[8] The key transformation involves the formation of an oxime from a ketone precursor, followed by an intramolecular cyclization to form the benzisoxazole ring.
Protocol: Synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole HCl [8]
-
Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1.0 eq) in a C1-C4 alcohol solvent (e.g., isopropanol).
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.0-2.0 eq) to the solution.
-
Basification: Add an inorganic base such as aqueous sodium hydroxide or potassium hydroxide (3.0-5.0 eq). The base serves to neutralize the hydroxylamine hydrochloride and catalyze the subsequent cyclization.
-
Reaction: Heat the mixture to 40-45 °C and maintain for 5-72 hours, monitoring by a suitable method (e.g., TLC or LC-MS) until the starting material is consumed.
-
Acidification & Precipitation: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. This protonates the product and induces its precipitation as the hydrochloride salt.
-
Isolation: Cool the slurry to 0-5 °C and hold for 1-3 hours to maximize crystallization.
-
Purification: Collect the solid product by filtration. Wash the filter cake with a suitable solvent and dry to yield high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.
The workflow is visualized in the diagram below.
Conclusion
The accurate representation of molecular structures through notations like SMILES is fundamental to progress in chemical research and development. For this compound, the canonical SMILES string C1CC(CCN1)C2=NOC3=C2C=C(C=C3)F precisely defines its topology. This guide has underscored the critical importance of distinguishing this compound from its 6-fluoro isomer, providing clear identifiers for both. By understanding the logic behind the SMILES notation and the relevant chemical context, researchers can leverage this powerful tool to enhance their work in drug design, discovery, and synthesis, ensuring clarity, accuracy, and reproducibility in their scientific endeavors.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11334359, R-56109 hydrochloride. Available at: [Link][4]
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Corey Organics (2015). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Available at: [Link][6]
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Google Patents (2020). CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride. Available at: [8]
-
Shanmugasundaram, M. et al. (2004). A simple and efficient method for the synthesis of 1,2-benzisoxazoles: A series of its potent acetylcholinesterase inhibitors. Indian Journal of Chemistry, 43B, 2239-2242. Available at: [Link]
-
Kamal, A. et al. (2012). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 22(2), 1035-1041. Available at: [Link][9]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride
Abstract
This application note provides a detailed, two-stage experimental protocol for the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, a critical intermediate in the manufacturing of several atypical antipsychotic drugs, including Risperidone and Paliperidone.[1][2] The synthesis commences with a Friedel-Crafts acylation to produce the key ketone intermediate, 4-(2,4-Difluorobenzoyl)piperidine hydrochloride, followed by a one-pot oximation and intramolecular cyclization to yield the target benzisoxazole derivative. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles and expert insights to ensure reproducibility, high yield, and purity.
Introduction
This compound (often referred to in literature by its isomeric name, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride, CAS No. 84163-13-3) is a heterocyclic building block of significant interest in medicinal chemistry.[2] Its structure is a core component of several second-generation antipsychotics that exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[3] The efficiency and purity of the synthesis of this intermediate are paramount for the quality and cost-effectiveness of the final active pharmaceutical ingredient (API).
This protocol details a robust and scalable synthetic route. The first stage employs a classic Friedel-Crafts acylation, a reliable method for forming carbon-carbon bonds with an aromatic ring.[4][5] The second stage demonstrates an efficient one-pot conversion of the resulting ketone to the final product, proceeding via an oxime intermediate which undergoes a base-catalyzed intramolecular nucleophilic aromatic substitution (SNAr).[6][7] This document serves as a self-validating guide, complete with mechanistic insights, safety protocols, and characterization data.
Overall Synthetic Workflow
The synthesis is a two-part process, starting from commercially available precursors and culminating in the desired benzisoxazole hydrochloride salt.
Caption: Overall workflow for the synthesis of the target benzisoxazole.
Stage 1: Synthesis of 4-(2,4-Difluorobenzoyl)piperidine Hydrochloride (Ketone Intermediate)
This stage involves the acylation of an activated aromatic ring with an acyl chloride derived from protected isonipecotic acid. The Boc-protecting group is essential to prevent side reactions with the piperidine nitrogen under the acidic conditions of the Friedel-Crafts reaction.
Materials and Reagents (Stage 1)
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| N-Boc-piperidine-4-carbonyl chloride | 104643-46-1 | 247.71 | 1.0 eq. | Prepare from N-Boc-isonipecotic acid |
| 1,3-Difluorobenzene | 372-18-9 | 114.09 | 1.5 eq. | Reagent and solvent |
| Aluminum Chloride (Anhydrous), AlCl₃ | 7446-70-0 | 133.34 | 1.2 eq. | Highly hygroscopic; handle under N₂ |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | ~10 vol | Reaction solvent |
| Hydrochloric Acid, 4M in 1,4-Dioxane | 7647-01-0 | 36.46 | Excess | For deprotection |
| Diethyl Ether (Anhydrous) | 60-29-7 | 74.12 | As needed | For precipitation |
Experimental Protocol (Stage 1)
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Catalyst Suspension: Under a nitrogen atmosphere, add anhydrous dichloromethane (~5 vol) to the flask to create a slurry of AlCl₃.
-
Acyl Chloride Addition: Dissolve N-Boc-piperidine-4-carbonyl chloride (1.0 eq.) in anhydrous DCM (~2 vol) and add it to the dropping funnel. Add this solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
Scientist's Insight: This initial step forms the reactive acylium ion-Lewis acid complex. Slow addition is critical to control the initial exotherm and prevent degradation.
-
-
Friedel-Crafts Acylation: Add 1,3-difluorobenzene (1.5 eq.) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.
-
Reaction Quench: Once the reaction is complete, cool the mixture back to 0 °C and very slowly and carefully quench the reaction by adding crushed ice, followed by cold 1M HCl (aq.).
-
Safety First: The quenching of AlCl₃ is highly exothermic and releases HCl gas. This step must be performed slowly in a well-ventilated fume hood.[8]
-
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-(2,4-difluorobenzoyl)piperidine as an oil or waxy solid.
-
Boc Deprotection: Dissolve the crude intermediate in a minimal amount of 1,4-dioxane. Add an excess of 4M HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.
-
Isolation: The hydrochloride salt will precipitate. Add anhydrous diethyl ether to facilitate complete precipitation. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 4-(2,4-difluorobenzoyl)piperidine hydrochloride as a white to off-white solid.[9]
Stage 2: Synthesis of this compound Hydrochloride (Final Product)
This stage efficiently combines the oximation of the ketone and the subsequent base-catalyzed intramolecular cyclization into a single pot, followed by precipitation of the final product as its hydrochloride salt.
Materials and Reagents (Stage 2)
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (Molar Eq.) | Notes |
| 4-(2,4-Difluorobenzoyl)piperidine HCl | 106266-04-0 | 261.70 | 1.0 eq. | From Stage 1 |
| Hydroxylamine Hydrochloride, NH₂OH·HCl | 5470-11-1 | 69.49 | 1.5 eq. | Corrosive and skin sensitizer |
| Potassium Hydroxide, KOH | 1310-58-3 | 56.11 | ~4.0 eq. | Use as a 50% (w/w) aqueous solution |
| Methanol, Anhydrous | 67-56-1 | 32.04 | ~4 vol (w/w) | Solvent |
| Hydrochloric Acid, Concentrated (36%) | 7647-01-0 | 36.46 | As needed | For pH adjustment and salt formation |
| Purified Water | 7732-18-5 | 18.02 | As needed | For washing |
Experimental Protocol (Stage 2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(2,4-difluorobenzoyl)piperidine hydrochloride (1.0 eq., e.g., 260.5 g) in methanol (~4 volumes, e.g., 1042 g).[6]
-
Reagent Addition: Add hydroxylamine hydrochloride (1.5 eq., e.g., 104.3 g) to the solution. Begin stirring.
-
Base Addition & Reaction: Slowly add a 50% (w/w) solution of potassium hydroxide (~4.0 eq., e.g., 448 g) dropwise, ensuring the internal temperature is maintained between 40-45 °C. An initial exotherm may be observed.
-
Scientist's Insight: The KOH serves two critical roles. First, it deprotonates hydroxylamine hydrochloride to generate free hydroxylamine for the oximation. Second, it deprotonates the oxime's hydroxyl group, forming a potent nucleophile (the oximate anion) required for the subsequent cyclization. The temperature of 40-45 °C provides a balance, ensuring a sufficient reaction rate without promoting side reactions.
-
-
Reaction Monitoring: Maintain the reaction temperature at 40-45 °C for 12 hours. The reaction progress can be monitored by HPLC until the starting material is consumed.[6]
-
Acidification & Precipitation: After completion, cool the reaction mixture to below 30 °C. Carefully add concentrated hydrochloric acid dropwise to adjust the pH to < 1. The product will begin to precipitate as a white solid.
-
Crystallization: Cool the slurry to 0-5 °C and hold at this temperature for 2 hours to ensure complete crystallization.[6]
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with purified water to remove inorganic salts. Dry the product in a vacuum oven at 80-90 °C to a constant weight. A typical yield is 85-95% with HPLC purity >99.5%.[6]
Mechanistic Discussion
The conversion of the ketone intermediate to the benzisoxazole ring is a fascinating and elegant transformation.
Caption: Key mechanistic steps in the one-pot synthesis.
-
Oximation: The ketone reacts with free hydroxylamine (generated in situ) to form an oxime. This reaction typically produces a mixture of (E) and (Z) isomers. However, it has been reported that the (Z)-isomer is preferentially cyclized.[10]
-
Deprotonation: The strong base (KOH) deprotonates the hydroxyl group of the oxime, forming a highly nucleophilic oximate anion.
-
Intramolecular SNAr: The oximate anion attacks the ortho-carbon of the difluorophenyl ring, which is activated towards nucleophilic attack by the electron-withdrawing fluorine atom. This addition forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11]
-
Aromatization: The aromaticity of the ring is restored by the elimination of a fluoride ion, which is an excellent leaving group, thus forming the stable benzisoxazole ring system.
Characterization Data
The final product should be characterized to confirm its identity and purity.
| Analysis | Specification |
| Appearance | White to off-white crystalline powder |
| HPLC Purity | ≥ 99.5%[6] |
| ¹H NMR (DMSO-d₆) | Expected peaks (δ, ppm): ~10.0 (br s, 2H, NH₂⁺), ~8.0-7.2 (m, 3H, Ar-H), ~3.5-3.0 (m, 5H, piperidine CH and CH₂), ~2.2-2.0 (m, 4H, piperidine CH₂) |
| ¹³C NMR (DMSO-d₆) | Expected peaks (δ, ppm): ~165-155 (Ar-C-F, Ar-C-O), ~125-110 (Ar-CH), ~105 (Ar-C), ~45 (piperidine CH₂), ~35 (piperidine CH), ~30 (piperidine CH₂) |
| Mass Spec (ESI+) | m/z: 221.1 [M+H]⁺ (for free base) |
| Melting Point | ~298 °C (decomposition) |
Safety and Handling
All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water. Handle in a glovebox or under a nitrogen atmosphere. Quench reactions slowly and carefully at low temperatures.[8][12]
-
Hydroxylamine Hydrochloride: Corrosive, toxic, and a potential skin sensitizer. May be explosive when heated. Avoid creating dust.[13][14]
-
Concentrated Acids and Bases (HCl, KOH): Highly corrosive. Handle with extreme care to avoid skin and eye contact.
-
Organic Solvents (DCM, Methanol): Flammable and volatile. Avoid inhalation and contact with skin.
References
- Friedel, C.; Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus, 84, 1392-1395. [Link: Not Available]
- CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride.
-
Friedel-Crafts Acylation with Amides. (2012). National Center for Biotechnology Information.[Link]
-
Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. SIOC Journals. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Friedel-Crafts Acylation. Chem-Station Int. Ed.[Link]
-
ARTICLE. ChemRxiv. [Link]
-
Friedel-Crafts Reactions. Chemistry LibreTexts. [Link]
-
Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. PubMed. [Link]
-
6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Corey Organics. [Link]
-
Nucleophilic Aromatic Substitution – The Benzyne Mechanism. Master Organic Chemistry. [Link]
-
Cyclization of α-Oxo-oximes to 2-Substituted Benzoxazoles. ResearchGate. [Link]
-
Aluminum Chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. ILO. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. YouTube. [Link]
-
Piperidine Synthesis. DTIC. [Link]
-
Safety Data Sheet: Aluminium chloride. Carl ROTH. [Link]
-
Risperidone EP Impurities & USP Related Compounds. SynThink Research Chemicals. [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]
-
Risperidone-impurities. Pharmaffiliates. [Link]
-
SAFETY DATA SHEET - Lab Alley. Lab Alley. [Link]
-
Scheme 1: Synthesis of Isonipecotic acid methyl ester 1 Methyl... ResearchGate. [Link]
- CN1720228A - Process for making risperidone and intermediates therefor.
-
Material Safety Data Sheet - DCM Shriram. DCM Shriram. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
Review on Risperidone and its related Impurities. Veeprho. [Link]
-
Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. NIH. [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride | 84163-13-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 7. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 8. nj.gov [nj.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. CN1720228A - Process for making risperidone and intermediates therefor - Google Patents [patents.google.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dcmshriram.com [dcmshriram.com]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Introduction:
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common impurities encountered during the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. As a crucial intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), including the antipsychotic drug Risperidone, ensuring its purity is of paramount importance. This document is structured in a question-and-answer format to directly address specific challenges you may face in the laboratory. The insights provided are grounded in established chemical principles and validated through peer-reviewed literature to ensure both scientific accuracy and practical utility.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Impurities Originating from Starting Materials
Question 1: We are observing a persistent impurity with a mass corresponding to a difluoro-benzisoxazole derivative. What is the likely source and how can we mitigate it?
This is a common issue often traced back to the purity of your starting material, 2,4-difluorobenzoylacetonitrile. The presence of regioisomers, such as 2,6-difluorobenzoylacetonitrile, in the initial starting material can lead to the formation of the corresponding isomeric impurity, 7-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.
Troubleshooting Steps:
-
Starting Material Qualification: Implement a rigorous quality control check for incoming batches of 2,4-difluorobenzoylacetonitrile. Use a validated HPLC method to quantify the presence of the 2,6-difluoro isomer.
-
Supplier Communication: Discuss the isomeric purity specifications with your supplier. They may be able to provide a higher purity grade or offer a certificate of analysis detailing the isomeric ratio.
-
Recrystallization: If the level of the isomeric impurity is low, recrystallization of the 2,4-difluorobenzoylacetonitrile may be a viable option to improve its purity before use in the synthesis.
Question 2: An unknown peak is consistently appearing in our chromatograms, and its retention time is very close to our main product. Could this be related to the piperidine starting material?
Yes, impurities in the 4-hydroxypiperidine, which is often used as a precursor to 4-aminopiperidine or directly in some synthetic routes, can introduce impurities that are structurally similar to the final product. A common impurity in 4-hydroxypiperidine is 3-hydroxypiperidine. If this isomer is present, it can react similarly to the desired starting material, leading to the formation of 5-Fluoro-3-(3-piperidinyl)-1,2-benzisoxazole. Due to the minor structural difference, this impurity can be challenging to separate chromatographically.
Mitigation Strategies:
-
Purity Analysis of Piperidine Source: Analyze the 4-hydroxypiperidine or 4-aminopiperidine raw material using a suitable method (e.g., GC-MS or LC-MS) to check for the presence of the 3-positional isomer.
-
Fractional Distillation/Recrystallization: If the piperidine-based starting material is a liquid, fractional distillation may be effective. For solid derivatives, recrystallization can be employed to enhance purity.
Category 2: Process-Related Impurities
Question 3: We are struggling with the formation of a dimeric impurity, especially during the final condensation step. What is the likely structure and formation mechanism?
The formation of dimeric impurities is a known challenge in the synthesis of benzisoxazoles. A likely structure is a bis-benzisoxazole derivative where two benzisoxazole rings are linked. This can occur through various side reactions, often promoted by elevated temperatures or prolonged reaction times.
Formation Mechanism & Prevention:
The exact mechanism can vary depending on the synthetic route. However, it often involves a reactive intermediate, such as a nitrene, or side reactions of the starting materials or product under the reaction conditions.
-
Temperature Control: Maintain strict control over the reaction temperature. Excursions to higher temperatures can significantly increase the rate of dimer formation.
-
Reaction Time Optimization: Minimize the reaction time to what is necessary for complete conversion of the starting material. Monitor the reaction progress closely using in-process controls (e.g., HPLC, TLC).
-
Reagent Stoichiometry: Ensure precise control over the stoichiometry of the reactants. An excess of a particular reagent might promote side reactions.
Question 4: Our final product has a yellowish tint, and we've identified an impurity related to the oxime intermediate. Can you explain this?
The yellow discoloration often points to the presence of degradation products or unreacted intermediates. In many synthetic routes for this compound, an oxime intermediate is formed. Incomplete cyclization of this oxime can lead to it being carried through as an impurity. Oximes can also be prone to hydrolysis back to the corresponding ketone under certain pH and temperature conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for oxime-related impurities.
Detailed Protocol: Monitoring Oxime Cyclization
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture at regular intervals (e.g., every 30 minutes).
-
Quenching: Immediately quench the reaction in the aliquot by diluting it in a suitable solvent system (e.g., acetonitrile/water).
-
Analysis: Inject the quenched sample into a pre-calibrated HPLC system.
-
Monitoring: Monitor the disappearance of the oxime intermediate peak and the appearance of the final product peak. The reaction is complete when the oxime peak is below the specified limit (e.g., <0.1%).
Category 3: Degradation Products
Question 5: After storage for several weeks, we are observing the appearance of new impurities in our batch of this compound. What are the likely degradation pathways?
This compound can be susceptible to degradation under certain conditions. The most common degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: The benzisoxazole ring can undergo hydrolytic cleavage, particularly under acidic or basic conditions, to yield a phenolic ketone derivative.
-
Oxidative Degradation: The piperidine ring can be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products. This can be accelerated by exposure to air, light, and certain metal ions.
Stability and Storage Recommendations:
| Parameter | Recommendation | Rationale |
| Temperature | Store at controlled room temperature or refrigerated (2-8 °C). | Reduces the rate of all chemical degradation pathways. |
| Light | Store in amber-colored, light-resistant containers. | Prevents photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes oxidative degradation. |
| Moisture | Use well-sealed containers with desiccants if necessary. | Prevents hydrolytic degradation. |
References
Technical Support Center: Purification of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Welcome to the technical support center for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this critical synthetic intermediate. As a key building block in pharmaceutical synthesis, achieving high purity is paramount for downstream success. This document synthesizes established protocols with field-proven insights to help you navigate common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a problem-and-solution format.
Problem 1: Low Yield After Initial Purification Attempt
Q: I've performed an initial purification of my crude this compound, but the recovery is significantly lower than expected. What are the likely causes and how can I improve the yield?
A: Low yield is a common challenge that can stem from several stages of the process, from the reaction itself to the work-up and purification. A systematic approach is key to diagnosing the issue.[1]
Causality & Recommended Actions:
-
Incomplete Reaction or Side Product Formation: Before focusing on the purification, verify the completeness of the preceding synthesis step.
-
Verification: Analyze the crude reaction mixture using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS). The presence of significant starting material indicates an incomplete reaction.
-
Solution: If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature.[1] For benzisoxazole syntheses, side products like stable Schiff bases or polymers can form. Optimizing reaction conditions (temperature, stoichiometry) is crucial to minimize these.[2]
-
-
Product Loss During Work-up/Extraction: The compound, particularly in its free base form, has moderate polarity and can be lost if the extraction procedure is not optimized.
-
Verification: After extraction, analyze a sample of the aqueous layer by TLC or LC/MS to check for dissolved product.
-
Solution: Ensure the pH of the aqueous layer is adjusted correctly before extraction. As a basic compound, this compound is more soluble in acidic water. Basify the aqueous layer (pH > 9) to ensure the compound is in its free base form, which is more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x with smaller volumes) rather than a single large-volume extraction to maximize recovery.
-
-
Precipitation/Crystallization Issues: If you are purifying the hydrochloride salt via precipitation, the choice of solvent and final concentration are critical.
-
Causality: The product may be too soluble in the chosen solvent, even after adding the precipitating agent (e.g., HCl).
-
Solution: Concentrate the solution further before adding acid. Alternatively, use a solvent system where the hydrochloride salt has lower solubility. For the analogous 6-fluoro isomer, precipitating the HCl salt from acetone is a common and effective method.[3] Consider using a co-solvent system (e.g., acetone/isopropanol) to fine-tune solubility.
-
Problem 2: The Purified Product Fails Purity Specification (e.g., <98%)
Q: My final product has a purity of only 90% by HPLC. How can I identify the impurities and select a better purification strategy?
A: Achieving high purity often requires a multi-step approach. The key is to understand the nature of the impurities and select a technique that exploits differences in physicochemical properties between the impurities and your target compound.
Impurity Identification & Advanced Purification Workflow:
-
Identify the Impurities: Use LC/MS to determine the mass of the major impurities. This can provide clues as to their identity (e.g., unreacted starting materials, dimers, or byproducts from the synthesis).
-
Select an Orthogonal Purification Technique: If crystallization alone is insufficient, column chromatography is the next logical step.
-
Expert Rationale: Crystallization separates based on solubility, while chromatography separates based on polarity and affinity for the stationary phase. Using both techniques provides a powerful, orthogonal approach to remove a wider range of impurities.
-
Workflow Diagram:
Caption: Multi-step purification workflow.
-
Detailed Protocol: Flash Column Chromatography
This protocol is a standard method for removing closely related impurities from benzisoxazole derivatives.[4]
-
Preparation:
-
Choose a column size appropriate for your sample amount (typically a 1:30 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare the mobile phase. A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate). Add a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to the mobile phase.
-
Expert Rationale: The basic modifier prevents peak tailing of the basic piperidine nitrogen on the acidic silica gel, leading to sharper peaks and better separation.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
-
Elution & Fraction Collection:
-
Start with a low polarity mobile phase (e.g., 90:10 Hexane:EtOAc + 1% TEA) and gradually increase the polarity (gradient elution).
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Problem 3: Difficulty Crystallizing the Final Product
Q: I have a viscous oil after chromatography, and it won't crystallize, even after forming the HCl salt. What troubleshooting steps can I take?
A: Crystallization can be a challenging step, often requiring patience and empirical testing. An oil indicates that either the product is still impure or the crystallization conditions are not optimal.
Troubleshooting Flowchart:
Sources
Technical Support Center: Synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Welcome to the technical support center for the synthesis of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This molecule is a key intermediate in the synthesis of several atypical antipsychotic drugs, making its efficient and pure synthesis critical.[1][2]
This document provides in-depth, experience-driven advice to navigate the complexities of this synthesis, ensuring high yield and purity of the final product.
I. Overview of the Core Synthesis
The most common and industrially scalable synthesis of this compound hydrochloride involves the cyclization of a (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime intermediate.[3][4] This process, while generally robust, is susceptible to several side reactions that can impact yield and purity.
Visualizing the Main Synthetic Pathway
Caption: General two-step synthesis of this compound HCl.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis.
FAQ 1: Low Yield of the Final Product
Question: I am experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete cyclization or degradation of the product. Here’s a systematic approach to troubleshooting:
1. Incomplete Cyclization:
-
Causality: The intramolecular nucleophilic aromatic substitution (SNAr) that forms the benzisoxazole ring is the critical step. Insufficient base, low reaction temperature, or short reaction times can lead to incomplete conversion of the oxime intermediate.
-
Troubleshooting Protocol:
-
Base Stoichiometry: Ensure at least one equivalent of a strong base like potassium hydroxide is used. The base is crucial for deprotonating the oxime, making it a more potent nucleophile.
-
Temperature and Time: The reaction typically requires refluxing in methanol for several hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the disappearance of the starting oxime.
-
Solvent Purity: The presence of water in the solvent can hinder the reaction by competing with the oxime for the base. Use anhydrous solvents for optimal results.
-
2. Product Degradation:
-
Causality: The benzisoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures for prolonged periods.
-
Troubleshooting Protocol:
-
Controlled Acidification: During the final hydrochloride salt formation, add hydrochloric acid slowly and at a reduced temperature (0-5 °C) to prevent any potential degradation.[4]
-
Minimize Reaction Time: While the reaction needs to go to completion, avoid unnecessarily long reflux times. Once the starting material is consumed (as per TLC/HPLC), proceed with the workup.
-
| Parameter | Standard Condition | Optimization Tip |
| Base | Potassium Hydroxide | Use 1.1-1.2 equivalents to ensure complete reaction. |
| Solvent | Methanol | Ensure anhydrous conditions. |
| Temperature | Reflux | Maintain a steady reflux; avoid overheating. |
| Reaction Time | 2.5-5 hours | Monitor by TLC/HPLC to determine the optimal time. |
| Acidification | HCl to pH 2-3 | Add acid dropwise at 0-5 °C. |
FAQ 2: Presence of Impurities in the Final Product
Question: My final product shows significant impurities in the NMR and LC/MS analysis. What are the likely side products and how can I avoid them?
Answer: Impurity formation is a common challenge. The primary side reactions include the formation of regioisomers and products from incomplete reactions.
1. Formation of the 7-Fluoro Regioisomer:
-
Causality: The starting material, (2,4-difluorophenyl)-(4-piperidinyl)methanone oxime, has two fluorine atoms that can be displaced during the intramolecular SNAr cyclization. While the fluorine at the 2-position is more activated for nucleophilic attack, cyclization at the 4-position can occur, leading to the formation of the undesired 7-fluoro regioisomer.
-
Mitigation Strategy:
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the desired 5-fluoro isomer, although this may require longer reaction times.
-
Base Selection: While strong bases like KOH are common, exploring milder bases or different solvent systems could potentially influence the regioselectivity. However, for this specific synthesis, kinetic control generally favors the desired product.
-
Purification: If the regioisomer does form, careful purification by column chromatography or recrystallization is necessary.
-
Visualizing Regioisomer Formation
Caption: Competing cyclization pathways leading to the desired product and a regioisomeric impurity.
2. Unreacted Starting Material:
-
Causality: As discussed in FAQ 1, incomplete reaction is a common source of impurities.
-
Solution: Refer to the troubleshooting steps for low yield, focusing on reaction monitoring and ensuring optimal reaction conditions.
3. Side Reactions Involving the Piperidine Ring:
-
Causality: The secondary amine of the piperidine ring is a nucleophile and can participate in side reactions, especially if electrophilic impurities are present. N-alkylation can occur if there are alkyl halide impurities in the reagents or solvents.[5]
-
Mitigation Strategy:
-
Use High-Purity Reagents: Ensure all starting materials, reagents, and solvents are of high purity to avoid introducing unwanted electrophiles.
-
Inert Atmosphere: While not always necessary for this specific reaction, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions mediated by atmospheric components.
-
FAQ 3: Difficulty in Isolating the Product as a Hydrochloride Salt
Question: I am having trouble precipitating the final product as a hydrochloride salt. The product remains oily or does not precipitate completely. What should I do?
Answer: Issues with salt formation and precipitation are often related to the solvent system and the presence of impurities.
1. Solvent Choice:
-
Causality: The choice of solvent for precipitation is critical. The hydrochloride salt should be insoluble in the chosen solvent. Acetone is commonly used for this purpose.[3] If the product is oily, it may be due to its solubility in the solvent system.
-
Troubleshooting Protocol:
-
Solvent Exchange: After the reaction in methanol, ensure the methanol is thoroughly removed under reduced pressure. Then, dissolve the residue in a suitable solvent like acetone before adding hydrochloric acid.
-
Anti-Solvent Addition: If the product is still soluble, the addition of a non-polar "anti-solvent" (e.g., diethyl ether or hexane) can help to induce precipitation. This should be done slowly and with vigorous stirring.
-
2. Presence of Water:
-
Causality: Water can interfere with the crystallization process and lead to the formation of an oil.
-
Troubleshooting Protocol:
-
Anhydrous Workup: After the reaction, ensure all aqueous washes are followed by drying the organic layer with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before solvent removal.[3]
-
Use of Gaseous HCl: For critical applications requiring very pure, crystalline material, bubbling anhydrous HCl gas through a solution of the free base in a suitable solvent (like diethyl ether or isopropanol) can yield a high-quality crystalline salt.
-
3. Impurities:
-
Causality: The presence of impurities can inhibit crystallization.
-
Troubleshooting Protocol:
-
Purify the Free Base: Before attempting salt formation, consider purifying the free base of this compound by column chromatography.
-
Trituration: If an oil forms, it can sometimes be induced to crystallize by trituration with a suitable solvent. This involves repeatedly scratching the flask's inner surface with a glass rod in the presence of a small amount of the precipitation solvent.
-
III. References
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Lesiv, A. V. (2022). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Russian Chemical Reviews, 91(1), RCR5028. [Link]
-
Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride. Retrieved January 24, 2026, from
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved January 24, 2026, from [Link]
-
Wikipedia. (n.d.). Benzisoxazole. Retrieved January 24, 2026, from [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Benzisoxazole - Wikipedia [en.wikipedia.org]
- 3. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]
- 4. CN111777601B - Preparation method of 6-fluoro-3- (4-piperidyl) -1, 2 benzisoxazole hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting In Vitro Assays with 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
Welcome to the technical support center for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for in vitro assays involving this compound. As a benzisoxazole derivative, this molecule holds potential for a range of biological activities, and this guide will equip you with the knowledge to navigate the complexities of your experiments with confidence.
I. Compound Overview and Key Considerations
This compound is a heterocyclic compound. Its structural similarity to intermediates used in the synthesis of atypical antipsychotics, such as risperidone and paliperidone, suggests its likely interaction with dopamine D2 and serotonin 5-HT2A receptors.[1][2] Furthermore, benzisoxazole scaffolds are known to exhibit a wide array of biological activities, including antiproliferative effects.[3]
Before initiating any in vitro assay, it is crucial to understand the physicochemical properties of the hydrochloride salt of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [4] |
| Molecular Weight | 256.70 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Storage | Room temperature, in a dry and cool place. It is hygroscopic and air-sensitive. | [4] |
| Safety | Irritating to skin and eyes. May be harmful if swallowed.[6] | [6] |
II. Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound hydrochloride?
A1: Due to its hydrochloride salt form, initial attempts at solubilization should be in sterile, deionized water. However, for cell-based assays, DMSO is a more common solvent for preparing high-concentration stock solutions (e.g., 10-50 mM). It is critical to ensure the final concentration of DMSO in your assay medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q2: I'm observing precipitation of the compound in my cell culture medium. What should I do?
A2: This is a common issue with small molecules. First, ensure your stock solution is fully dissolved before diluting it into your aqueous assay buffer or cell culture medium. When diluting, add the stock solution to the medium while vortexing to ensure rapid and even dispersion. If precipitation persists, consider lowering the final concentration of the compound. You can also perform a solubility test by preparing serial dilutions in your assay medium and visually inspecting for precipitation after a short incubation period.
Q3: My results are not reproducible. What are the common sources of variability?
A3: Reproducibility issues can stem from several factors:
-
Compound Instability: Benzisoxazole derivatives can be susceptible to degradation.[1] Prepare fresh dilutions from your stock solution for each experiment.
-
Pipetting Errors: Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions like DMSO stocks.
-
Cell Health and Density: Variations in cell passage number, confluency, and seeding density can significantly impact results. Maintain consistent cell culture practices.
-
Incubation Times: Adhere strictly to the incubation times specified in your protocol.
III. Troubleshooting Guide for Specific Assays
Based on the structural characteristics of this compound, the most probable in vitro applications are receptor binding assays (specifically for dopamine D2 and serotonin 5-HT2A receptors) and cytotoxicity/cell proliferation assays.
A. Receptor Binding Assays (Dopamine D2 & Serotonin 5-HT2A)
These assays typically involve incubating the compound with a source of the receptor (e.g., cell membranes or recombinant protein) and a radiolabeled or fluorescently-labeled ligand that is known to bind to the target receptor. The ability of your compound to displace the labeled ligand is then measured.
Caption: A simplified workflow for a standard MTT cytotoxicity assay.
Troubleshooting Cytotoxicity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Absorbance in "No Cell" Control Wells | - Contamination of the medium or reagents.- The compound itself absorbs light at the measurement wavelength. | - Use fresh, sterile reagents.- Run a control plate with the compound in cell-free medium to determine its intrinsic absorbance. Subtract this value from your experimental wells. |
| Unexpected Increase in Absorbance at High Compound Concentrations | - The compound is interfering with the MTT reduction process.- The compound has precipitated and is scattering light. | - Visually inspect the wells for precipitate before adding the solubilizing agent.- Consider using an alternative cytotoxicity assay that relies on a different mechanism (e.g., LDH release or ATP measurement). |
| IC50 Value is Highly Variable Between Experiments | - Inconsistent cell seeding density.- Changes in cell culture conditions (e.g., serum batch).- Compound instability in culture medium. | - Use a consistent seeding density and ensure even cell distribution.- Qualify new batches of serum before use in critical experiments.- Minimize the time the compound is in the incubator by using shorter exposure times if appropriate for your experimental question. |
IV. Experimental Protocols
A. Protocol: Dopamine D2 Receptor Binding Assay
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
-
Prepare Cell Membranes: Use a cell line known to express the dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells stably transfected with the human D2 receptor).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Labeled Ligand: [³H]-Spiperone (a well-characterized D2 antagonist).
-
Assay Setup (in a 96-well plate):
-
Total Binding: 50 µL assay buffer, 50 µL [³H]-Spiperone, 100 µL cell membrane preparation.
-
Non-Specific Binding: 50 µL unlabeled spiperone (10 µM), 50 µL [³H]-Spiperone, 100 µL cell membrane preparation.
-
Compound Wells: 50 µL of this compound at various concentrations, 50 µL [³H]-Spiperone, 100 µL cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Detection: Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding (Total Binding - Non-Specific Binding) and determine the IC50 value of your compound.
B. Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed your cells of interest (e.g., a cancer cell line like HeLa or a neuronal cell line like SH-SY5Y) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the appropriate wells. Include a vehicle control (medium with the same concentration of DMSO as your highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability and calculate the IC50 value.
V. Signaling Pathway Context
Given the likely targets of this compound, it is expected to modulate downstream signaling pathways associated with dopamine D2 and serotonin 5-HT2A receptors.
Caption: Putative mechanism of action of this compound.
VI. References
-
Prasad, S. B. B., Vinaya, K., Kumar, C. S. A., Swarup, S., & Rangappa, K. S. (2009). Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study. Investigational New Drugs, 27(6), 534–542.
-
Corey Organics. (n.d.). 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl. Retrieved from [Link]
-
Fragou, D., Dotsika, S., Sarafidou, P., Samanidou, V., Njau, S., & Kovatsi, L. (2012). Atypical antipsychotics: trends in analysis and sample preparation of various biological samples. Bioanalysis, 4(8), 961–980.
-
PubChem. (n.d.). R-56109 hydrochloride. Retrieved from [Link]
-
Leysen, J. E., Janssen, P. M., Gommeren, W., Wynants, J., Pauwels, P. J., & Janssen, P. A. (1992). In vitro and in vivo receptor binding and effects on monoamine turnover in rat brain regions of the novel antipsychotics risperidone and 9-hydroxyrisperidone. Molecular Pharmacology, 41(3), 494–508.
Sources
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- 2. Comparative Pharmacology of Risperidone and Paliperidone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound hydrochloride, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 6-fluoro-3-(4-piperidinyl)-1-2-benzisoxazole hcl | Corey Organics [coreyorganics.com]
- 6. R-56109 hydrochloride | C12H14ClFN2O | CID 11334359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validated Analytical Methods for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
In the landscape of pharmaceutical development, the rigorous characterization and quality control of active pharmaceutical ingredients (APIs) and their intermediates are paramount. 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole is a key intermediate in the synthesis of several atypical antipsychotic drugs, including risperidone and paliperidone.[1] Its purity and stability directly impact the safety and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the comprehensive analysis of this critical compound, designed for researchers, scientists, and drug development professionals.
The selection of an analytical method is not merely a procedural choice; it is a decision guided by the specific analytical challenge at hand—be it routine purity assessment, stability testing, or the identification of unknown impurities. Herein, we will explore the application, underlying principles, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and various spectroscopic techniques. Our discussion is grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring that each described protocol is a self-validating system.[2][3]
Section 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity
HPLC is the workhorse of the pharmaceutical industry for the quantitative analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most appropriate choice, offering high resolution, sensitivity, and specificity for both the main component and potential impurities.
The Rationale Behind RP-HPLC
The choice of RP-HPLC is dictated by the physicochemical properties of this compound. Its moderate polarity, conferred by the piperidinyl and benzisoxazole moieties, makes it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. By modulating the mobile phase composition, we can achieve optimal separation of the main peak from any process-related impurities or degradation products.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the analysis of this compound, developed based on established methods for similar benzisoxazole and benzimidazole derivatives.[4][5]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and a pH 4.5 phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Step-by-Step Procedure:
-
Mobile Phase Preparation:
-
Buffer Preparation: Dissolve an appropriate amount of monobasic potassium phosphate in HPLC-grade water to a concentration of 0.05 M. Adjust the pH to 4.5 with dilute phosphoric acid.
-
Mobile Phase A: Phosphate buffer
-
Mobile Phase B: Acetonitrile
-
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution in the same diluent to a similar target concentration as the standard solution.
-
Chromatographic Run: Equilibrate the column with the initial mobile phase composition for at least 30 minutes. Inject the standard and sample solutions and run the gradient program.
-
Data Analysis: Identify the peak corresponding to this compound by comparing the retention time with that of the standard. Calculate the assay and impurity levels based on the peak areas.
Method Validation and Performance Comparison
According to ICH guidelines, a validated HPLC method must demonstrate specificity, linearity, accuracy, precision, and robustness.[6]
| Parameter | Acceptance Criteria (ICH Q2(R1)) | Expected Performance for this Method |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interference from placebo or known impurities at the retention time of the main peak. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | A linear response is expected across a concentration range of 50-150% of the target concentration. |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% for the spiked analyte in the sample matrix. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) expressed as Relative Standard Deviation (RSD). | RSD ≤ 2% for the assay of the main component. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | The lowest amount of analyte that can be detected and quantified with suitable precision and accuracy. | Dependent on the detector and compound's chromophore, but expected to be in the low ng/mL range. |
Section 2: GC-MS for Volatile Impurities and Structural Confirmation
While HPLC is ideal for the main component, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or piperidine.[7][8]
The Utility of GC-MS
GC-MS combines the separation power of gas chromatography with the highly specific detection of mass spectrometry. This makes it an invaluable technique for identifying unknown peaks by their mass spectra and for quantifying trace-level impurities.[9] The high sensitivity of modern MS detectors allows for the detection of genotoxic impurities at parts-per-million (ppm) levels.
Experimental Protocol: Headspace GC-MS for Residual Solvents
Instrumentation and Conditions:
-
GC System: Agilent 7890B or equivalent with a 5977A MS detector.
-
Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold for 5 min.
-
Injector: Split/splitless, 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range 35-350 amu.
Step-by-Step Procedure:
-
Standard Preparation: Prepare a standard solution containing known residual solvents at their specified limits in a suitable solvent like DMSO.
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 1 mL of DMSO.
-
Headspace Conditions: Equilibrate the vial at 80°C for 15 minutes.
-
Injection and Analysis: Inject the headspace vapor onto the GC-MS system.
-
Data Analysis: Identify and quantify residual solvents by comparing retention times and mass spectra with the prepared standard.
Performance Comparison: HPLC vs. GC-MS
| Attribute | HPLC | GC-MS |
| Primary Application | Assay, purity, and stability of the main compound and non-volatile impurities. | Analysis of volatile and semi-volatile impurities (e.g., residual solvents, starting materials). |
| Analyte Suitability | Non-volatile, thermally stable or labile compounds. | Volatile and thermally stable compounds. |
| Detection | UV, PDA, Fluorescence (less specific than MS). | Mass Spectrometry (highly specific, allows for structural elucidation). |
| Sensitivity | Generally in the µg/mL to ng/mL range. | Can reach pg/mL levels for targeted impurities. |
| Validation Complexity | Well-established protocols. | Can be more complex, especially for trace-level quantification. |
Section 3: Spectroscopic Methods for Structural Elucidation and Identification
Spectroscopic techniques provide orthogonal information to chromatographic methods and are essential for the definitive identification and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the unambiguous structural confirmation of the molecule.
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. Key expected signals would include aromatic protons on the benzisoxazole ring, and aliphatic protons of the piperidine ring.
-
¹³C NMR: Shows the number of different types of carbon atoms. The spectrum would be characterized by signals in the aromatic region for the benzisoxazole carbons and in the aliphatic region for the piperidine carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups.[10] The FTIR spectrum of this compound would be expected to show characteristic absorption bands for:
-
C-F stretch: Around 1200-1100 cm⁻¹
-
C=N stretch (isoxazole): Around 1650-1590 cm⁻¹
-
Aromatic C=C stretch: Around 1600 and 1475 cm⁻¹
-
N-H stretch (piperidine): Around 3300 cm⁻¹ (if in free base form)
Mass Spectrometry (MS)
As a standalone technique or coupled with chromatography, MS provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (Molecular Weight: 220.25 g/mol for the free base), the expected protonated molecule [M+H]⁺ would be observed at m/z 221.1.[11]
Visualizing the Analytical Workflow
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole
This guide provides essential, field-proven safety protocols and operational directives for the handling of 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (CAS No. 84163-16-6). The following procedures are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound safely and effectively, from receipt to disposal. Our commitment is to your safety and the integrity of your research.
Hazard Identification and Risk Assessment: A Proactive Stance
This compound hydrochloride is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data sheets, the primary risks are associated with direct contact and ingestion.
Key Hazards:
-
Skin Irritation: Classified as a Category 2 skin irritant, direct contact can cause redness and irritation.[1][2]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2][3]
-
Acute Oral Toxicity: Some data suggests the compound is toxic if swallowed.[4][5]
-
Respiratory Irritation: May cause respiratory irritation, particularly if inhaled as a dust.[3][5]
-
Aquatic Toxicity: The compound is considered toxic to aquatic life with long-lasting effects.[4][5]
Understanding these hazards is the foundational step in mitigating risk. The causality is clear: the chemical properties of this benzisoxazole derivative can interact with biological tissues, leading to irritation and potential toxicity. Therefore, preventing direct contact and inhalation is the primary goal of the following protocols.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE is your most critical line of defense. Do not consider this a mere checklist, but rather a system of protection designed to prevent all routes of exposure.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is recommended when splash potential exists. | Must conform to OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against dust particles and splashes.[1][6][7] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A disposable, long-sleeved lab coat or gown with tight-fitting cuffs. | Nitrile gloves provide a robust barrier against many chemicals.[8] Double gloving is a best practice when handling potentially hazardous compounds to prevent contamination of the surrounding area.[9] Gowns should close in the back to minimize the risk of frontal contamination.[10] |
| Respiratory Protection | A NIOSH-approved N95 or P2 respirator is recommended when handling the powder outside of a certified chemical fume hood or if dust generation is likely. | A standard surgical mask does not provide adequate respiratory protection from chemical dusts.[10][11] A respirator is essential to prevent inhalation of fine particles. |
| Additional Protection | Disposable hair and shoe covers. | These prevent the tracking of chemical residues outside of the designated work area.[10] |
Operational Plan: From Benchtop to Disposal
This section provides a step-by-step workflow for the safe handling of this compound.
Preparation and Handling
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation and containment.[6] The work surface should be covered with absorbent pads to contain any potential spills.[12]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste containers are within reach.
-
Donning PPE: Put on all required PPE in the correct order: gown, hair/shoe covers, mask/respirator, eye protection, and finally, gloves (with the outer glove cuff pulled over the gown cuff).[9]
-
Weighing and Aliquoting: When weighing the solid compound, do so carefully to avoid creating dust.[1] Use anti-static weighing dishes if available.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, wipe down the work area with an appropriate decontaminating solution. Carefully remove and dispose of the outer pair of gloves within the fume hood.[9]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][6] Clean the spill area with a suitable decontaminating agent. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE, absorbent pads, and weighing papers should be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions should be collected in a designated, sealed hazardous waste container. Do not empty into drains.[1]
-
Disposal Method: Disposal should be carried out by a licensed chemical destruction plant or through controlled incineration.[2][4] Adhere to all local, state, and national regulations for hazardous waste disposal.[2][6]
Visual Workflow
The following diagram illustrates the critical steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- Fisher Scientific. (n.d.). Safety Data Sheet: this compound hydrochloride.
- Echemi. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride Safety Data Sheets.
- ChemScene. (n.d.). 5-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.
- Power, L. A. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Ossila. (2023). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride - SAFETY DATA SHEET.
- University of Wollongong. (n.d.). Standard Operating Procedure for Fluorouracil in Animals.
- Fisher Scientific. (n.d.). This compound hydrochloride, 96%.
- TCI EUROPE N.V. (2025). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride - SAFETY DATA SHEET.
- BenchChem. (n.d.). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- TCI Chemicals. (n.d.). 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
-
National Center for Biotechnology Information. (n.d.). R-56109 hydrochloride. PubChem Compound Database. Retrieved from [Link].
- Google Patents. (n.d.). CN111777601B - Preparation method of 6-fluoro-3-(4-piperidyl)-1,2 benzisoxazole hydrochloride.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Thermo Fisher Scientific. (n.d.). This compound hydrochloride, 96%.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
